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Compound of Interest

Compound Name: N-Boc-tyramine

Cat. No.: B140181 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the NMR

spectral characteristics of N-Boc-tyramine compared to its N-Cbz and N-Fmoc protected

counterparts in deuterated chloroform and dimethyl sulfoxide.

In the realm of synthetic organic chemistry and drug development, the protection of amine

functionalities is a fundamental strategy. For a biologically significant molecule like tyramine,

the choice of the N-protecting group can influence not only the outcome of a synthetic route but

also the spectroscopic characteristics of the intermediates. This guide provides a comparative

analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of N-Boc-tyramine, a

commonly used intermediate, with two alternative amine-protected derivatives: N-Cbz-tyramine

and N-Fmoc-tyramine. The spectral data presented herein, obtained in both deuterated

chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆), offers a valuable resource

for the identification and characterization of these compounds.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the ¹H and ¹³C NMR spectral data for N-Boc-tyramine, N-Cbz-

tyramine, and N-Fmoc-tyramine in CDCl₃ and DMSO-d₆. Chemical shifts (δ) are reported in

parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data (400 MHz)
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Compo
und

Solvent Ar-H (m)
-CH₂-
CH₂-NH-
(t)

-CH₂-
CH₂-NH-
(q)

Protecti
ng
Group
Protons

NH (br
s)

Ar-OH
(s)

N-Boc-

tyramine
CDCl₃

6.99 (d,

J=8.4 Hz,

2H), 6.72

(d, J=8.4

Hz, 2H)

2.69 (t,

J=7.0 Hz,

2H)

3.28 (q,

J=6.6 Hz,

2H)

1.44 (s,

9H)
4.60 5.33

DMSO-d₆

6.93 (d,

J=8.4 Hz,

2H), 6.64

(d, J=8.4

Hz, 2H)

2.55 (t,

J=7.6 Hz,

2H)

3.06 (q,

J=6.8 Hz,

2H)

1.36 (s,

9H)
6.75 9.15

N-Cbz-

tyramine
CDCl₃

7.35-7.28

(m, 5H),

7.03 (d,

J=8.4 Hz,

2H), 6.76

(d, J=8.4

Hz, 2H)

2.76 (t,

J=6.9 Hz,

2H)

3.41 (q,

J=6.6 Hz,

2H)

5.09 (s,

2H)
4.85 5.01

DMSO-d₆

7.38-7.27

(m, 5H),

6.98 (d,

J=8.4 Hz,

2H), 6.66

(d, J=8.4

Hz, 2H)

2.61 (t,

J=7.5 Hz,

2H)

3.19 (q,

J=6.8 Hz,

2H)

5.00 (s,

2H)
7.23 9.18

N-Fmoc-

tyramine

CDCl₃ 7.76 (d,

J=7.5 Hz,

2H), 7.59

(d, J=7.4

Hz, 2H),

7.40 (t,

J=7.4 Hz,

2.76 (t,

J=6.9 Hz,

2H)

3.45 (q,

J=6.6 Hz,

2H)

4.41 (d,

J=6.7 Hz,

2H), 4.22

(t, J=6.7

Hz, 1H)

4.95 5.45
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2H), 7.31

(t, J=7.4

Hz, 2H),

6.98 (d,

J=8.4 Hz,

2H), 6.72

(d, J=8.4

Hz, 2H)

DMSO-d₆

7.88 (d,

J=7.5 Hz,

2H), 7.68

(d, J=7.4

Hz, 2H),

7.41 (t,

J=7.4 Hz,

2H), 7.32

(t, J=7.4

Hz, 2H),

6.98 (d,

J=8.4 Hz,

2H), 6.66

(d, J=8.4

Hz, 2H)

2.63 (t,

J=7.5 Hz,

2H)

3.23 (q,

J=6.8 Hz,

2H)

4.31 (d,

J=6.6 Hz,

2H), 4.22

(t, J=6.6

Hz, 1H)

7.42 9.19

Table 2: ¹³C NMR Spectral Data (100 MHz)
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Compo
und

Solvent C=O
Ar-C
(quat.)

Ar-CH
-CH₂-
CH₂-NH-

-CH₂-
CH₂-NH-

Protecti
ng
Group
Carbon
s

N-Boc-

tyramine
CDCl₃ 155.8

154.4,

130.3

130.0,

115.6
42.5 35.5

79.3,

28.5

DMSO-d₆ 155.5
155.9,

129.8

129.6,

115.1
41.8 34.6

77.4,

28.3

N-Cbz-

tyramine
CDCl₃ 156.5

154.7,

136.6,

130.2

130.1,

128.6,

128.2,

128.1,

115.7

42.9 35.4 66.8

DMSO-d₆ 156.2

156.0,

137.3,

129.9

129.7,

128.4,

127.8,

127.7,

115.2

42.3 34.5 65.4

N-Fmoc-

tyramine
CDCl₃ 156.4

154.6,

144.0,

141.4,

130.3

130.1,

127.8,

127.1,

125.1,

120.0,

115.7

42.8 35.4
66.8,

47.4

DMSO-d₆ 156.2

156.0,

143.9,

140.8,

130.0

129.7,

127.7,

127.1,

125.3,

120.2,

115.2

42.3 34.5
65.7,

46.8

Experimental Protocols
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General Procedure for NMR Sample Preparation:

A sample of the N-protected tyramine derivative (approximately 10-20 mg) was dissolved in

0.6-0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The

solution was thoroughly mixed to ensure homogeneity.

¹H and ¹³C NMR Spectroscopy:

All NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Spectroscopy: The spectra were acquired with a spectral width of 16 ppm, an

acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were

accumulated for each spectrum. The chemical shifts were referenced to the residual solvent

peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

¹³C NMR Spectroscopy: The spectra were acquired with a spectral width of 240 ppm, an

acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Proton decoupling was

applied during the acquisition. A total of 1024 scans were accumulated for each spectrum.

The chemical shifts were referenced to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ

39.52 ppm).

Mandatory Visualization
The following diagram illustrates the general chemical structure of N-Boc-tyramine and

highlights the key proton and carbon environments that are relevant to the NMR spectral

analysis.
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To cite this document: BenchChem. [Comparative 1H and 13C NMR Spectral Analysis of N-
Protected Tyramines]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b140181#1h-and-13c-nmr-spectral-analysis-of-n-boc-
tyramine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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